molecular formula C18H39N4P B1307712 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane CAS No. 331465-71-5

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Cat. No. B1307712
M. Wt: 342.5 g/mol
InChI Key: WFHPXSHLCFHEIA-UHFFFAOYSA-N
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Description

“2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane” is a chemical compound with the molecular formula C18H39N4P and a molecular weight of 342.50 . It is also known as Triisobutylphosphatrane . This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)CN1CCN2CCN(CC(C)C)P1N(CC2)CC(C)C . The InChI key for this compound is WFHPXSHLCFHEIA-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .


Physical And Chemical Properties Analysis

This compound is a cloudy yellow liquid . It has a refractive index of 1.5020 (lit.) and a density of 0.964 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Activity and Mechanisms

Studies have demonstrated the compound's role in catalytic processes. For example, it has been used to investigate the activating effect on the rate and extent of hydrogen release from ammonia borane, highlighting its potential in hydrogen storage technologies. The synthesis and structural characterization of anionic borane-capped ammonia borane oligomers provide evidence supporting anionic dehydropolymerization as a mechanism in base-promoted hydrogen release reactions (Ewing et al., 2011).

Organic Transformations and Ligand Efficiency

This compound also finds utility as a strong non-ionic base for organic transformations and as a ligand in palladium cross-coupling reactions. Its solubility in common non-protic organic solvents and ability to deprotonate acetonitrile, DMSO, and alcohols to varying degrees make it a versatile reagent in organic synthesis (Kisanga & Verkade, 2004).

Polymer Science Applications

In the field of polymer science, the compound has catalyzed the living ring-opening polymerization of epoxy monomers, demonstrating its efficacy in producing polymers with predicted molecular weight and narrow molecular weight distribution. This application is significant for the synthesis of end-functionalized polyethers, indicating its potential in materials science (Misaka et al., 2012).

Synthesis and Characterization of Novel Compounds

Furthermore, its role in the synthesis of novel compounds, such as germatranes containing methyl substituents in chelating rings, underscores its importance in the development of new materials with potential applications in electronics and nanotechnology (Moon et al., 2011).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHPXSHLCFHEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404376
Record name 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

CAS RN

331465-71-5
Record name Triisobutylazaphosphatrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331465715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIISOBUTYLAZAPHOSPHATRANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Reactant of Route 2
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Reactant of Route 3
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Reactant of Route 4
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Reactant of Route 5
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Reactant of Route 6
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Citations

For This Compound
82
Citations
WC Ewing, A Marchione… - Journal of the …, 2011 - ACS Publications
Studies of the activating effect of Verkade’s base, 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (VB), on the rate and extent of H 2 release from ammonia borane (…
Number of citations: 87 pubs.acs.org
H Misaka, E Tamura, K Makiguchi… - Journal of Polymer …, 2012 - Wiley Online Library
For the living ring‐opening polymerization (ROP) of epoxy monomers, the catalytic activity of organic superbases, tert‐butylimino‐tris(dimethylamino)phosphorane, 1‐tert‐butyl‐2,2,4,4,4…
Number of citations: 83 onlinelibrary.wiley.com
AM Lilio, MH Reineke, CE Moore… - Journal of the …, 2015 - ACS Publications
A series of five [Rh(P 2 N 2 ) 2 ] + complexes (P 2 N 2 = 1,5-diaza-3,7-diphosphacyclooctane) have been synthesized and characterized: [Rh(P Ph 2 N Ph 2 ) 2 ] + (1), [Rh(P Ph 2 N Bn 2 …
Number of citations: 67 pubs.acs.org
TF Andersen, K Strømgaard - Tetrahedron letters, 2004 - Elsevier
Polyamines and polyamine toxins are biologically important molecules, having modulatory effects on nucleotides and proteins. Here we present an improved alkylation procedure, …
Number of citations: 28 www.sciencedirect.com
S Urgaonkar, JG Verkade - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
A commercially available catalyst system comprising Pd(OAc) 2 or Pd 2 (dba) 3 and the proazaphosphatrane ancillary ligand P(i‐BuNCH 2 CH 2 ) 3 N (1) for the amination of aryl …
Number of citations: 81 onlinelibrary.wiley.com
AP Walsh, JA Laureanti, S Katipamula… - Faraday …, 2019 - pubs.rsc.org
To explore the influence of a biologically inspired second and outer coordination sphere on Rh-bis(diphosphine) CO2 hydrogenation catalysts, a series of five complexes were prepared …
Number of citations: 13 pubs.rsc.org
A Klapars, JH Waldman, KR Campos… - The Journal of …, 2005 - ACS Publications
A mild and transition-metal-free method for the α-arylation of aliphatic nitriles with activated heteroaryl halides was developed using NaHMDS or KHMDS as base at ambient …
Number of citations: 55 pubs.acs.org
AD Matthews - 2020 - scholarship.richmond.edu
Palladium-catalyzed cross-coupling reactions provide an efficient pathway to a wide variety of otherwise inaccessible compounds. In this study, the synthesis and reactivity of novel …
Number of citations: 3 scholarship.richmond.edu
K Fuchise, Y Chen, T Satoh, T Kakuchi - Polymer Chemistry, 2013 - pubs.rsc.org
Group transfer polymerization (GTP) has been a minor research topic since the emergence of controlled/living radical polymerization methods in the mid-1990s, even though it is …
Number of citations: 103 pubs.rsc.org
L Basolo, A Bernasconi, E Borsini, G Broggini… - …, 2011 - Wiley Online Library
Indoline‐based compounds are abundant in nature, and the indoline skeleton is an often‐encountered scaffold in a range of biologically active alkaloids, pharmaceutically active …

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